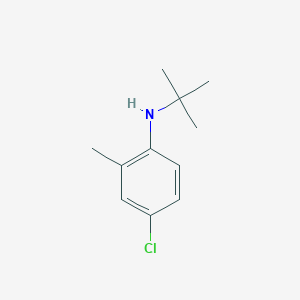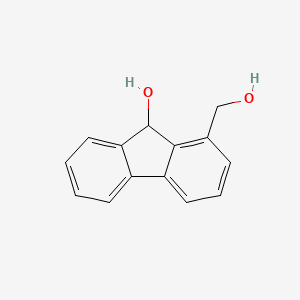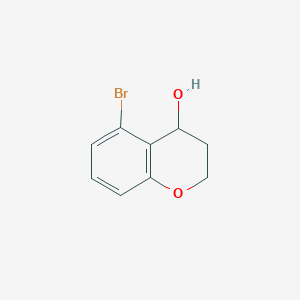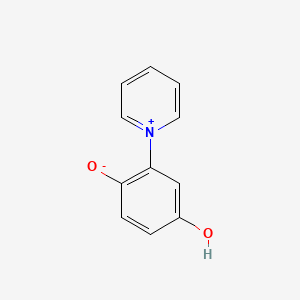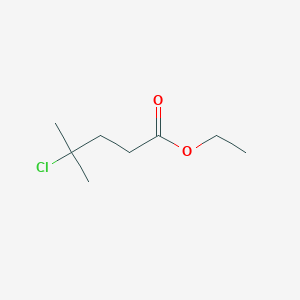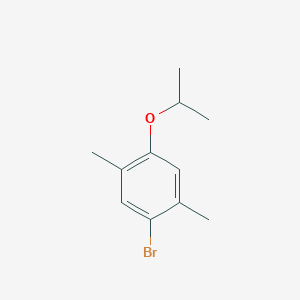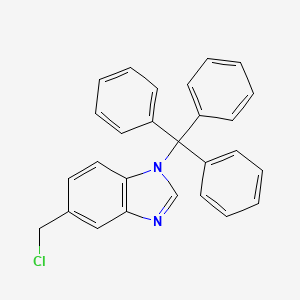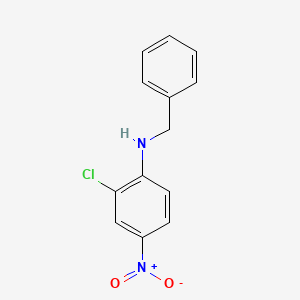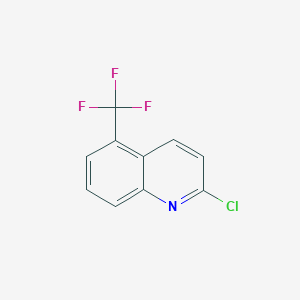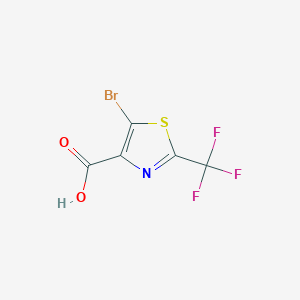
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the thiazole ring, along with a carboxylic acid group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromothiazole with trifluoroacetic acid under specific conditions . Another method includes the condensation of 2-bromo-4-trifluoromethylthiazole with carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, trifluoromethylation, and carboxylation, followed by purification techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the thiazole ring can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Aplicaciones Científicas De Investigación
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
2-Amino-5-bromothiazole: Shares the bromine substitution but lacks the trifluoromethyl and carboxylic acid groups.
2-Trifluoromethylthiazole: Contains the trifluoromethyl group but lacks the bromine and carboxylic acid groups.
Thiazole-4-carboxylic acid: Contains the carboxylic acid group but lacks the bromine and trifluoromethyl groups.
Uniqueness: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is unique due to the combination of its bromine, trifluoromethyl, and carboxylic acid groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5HBrF3NO2S |
|---|---|
Peso molecular |
276.03 g/mol |
Nombre IUPAC |
5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)10-4(13-2)5(7,8)9/h(H,11,12) |
Clave InChI |
WMPUDRHJBRXYRA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=N1)C(F)(F)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)

